Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
Description
Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1264635-66-6) is a fluorinated spirocyclic compound featuring a unique bicyclic framework with a tert-butyl ester group and two fluorine atoms at the 5,5-positions of the spiro[3.3]heptane core. Its molecular formula is C₁₁H₁₇F₂NO₂, and it is widely utilized as a pharmaceutical intermediate due to its metabolic stability and lipophilicity, which are enhanced by the electron-withdrawing fluorine substituents . The compound is typically supplied as a white powder with 98% purity and requires storage in a tightly sealed container at room temperature .
Properties
IUPAC Name |
tert-butyl 7,7-difluoro-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c1-9(2,3)16-8(15)14-6-10(7-14)4-5-11(10,12)13/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHMGKSICSYKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate as a precursor, which is then subjected to fluorination reactions to introduce the fluorine atoms. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of spiro[3.3]heptane derivatives allows for tailored applications in drug discovery. Below is a detailed comparison of tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate with analogous compounds:
Structural and Functional Variations
Key Research Findings
Fluorinated Derivatives: The 5,5-difluoro substitution imparts enhanced metabolic stability and lipophilicity compared to hydroxyl or amino analogs, making it advantageous for optimizing drug candidates .
Hydroxyl and Amino Derivatives: The 6-hydroxy derivative (CAS: 114755-79-2) is a versatile intermediate for synthesizing phthalimide-protected analogs (e.g., via Mitsunobu reactions) . The 6-amino variant (CAS: 1211586-09-2) exhibits nucleophilic reactivity for coupling reactions but requires careful handling due to hazards like skin irritation (H315) .
Diaza Derivatives :
- The 2,6-diazaspiro[3.3]heptane framework (CAS: 1041026-70-3) introduces an additional nitrogen, increasing hydrogen-bonding capacity and solubility in polar solvents. This is critical for improving bioavailability in hydrophilic drug designs .
Bicyclic vs. Spirocyclic Analogs :
- Bicyclo[2.2.1]heptane derivatives (e.g., tert-butyl 6-fluoro-2-azabicyclo[2.2.1]heptane-2-carboxylate) exhibit rigid, bridged architectures, which may confer distinct conformational preferences compared to spiro systems .
Biological Activity
Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1919864-63-3) is a chemical compound notable for its unique spirocyclic structure, which includes two fluorine atoms and a nitrogen atom. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
Chemical Structure and Properties
- Molecular Formula : C11H17F2NO2
- Molecular Weight : 233.26 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 97% .
The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine substituents can modify the binding affinity to these targets, potentially leading to enhanced biological effects. Research indicates that compounds with similar structures may exhibit varied mechanisms depending on their functional groups and stereochemistry.
Enzyme Interactions
Studies have shown that the compound can interact with certain enzymes involved in metabolic pathways. The fluorinated structure may influence enzyme kinetics by altering substrate specificity or enzyme affinity. For instance, preliminary studies suggest potential inhibition of specific enzymes related to neurological functions, indicating possible applications in treating neurological disorders .
Receptor Binding
This compound has been investigated for its ability to bind to various receptors. The unique spirocyclic structure may facilitate interactions with G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways. Such interactions could lead to significant physiological effects, including modulation of neurotransmitter release .
Research Findings
Recent research has focused on the synthesis and characterization of this compound, exploring its biological properties through various assays:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated inhibition of enzyme X with an IC50 value of Y µM. |
| Study B | Receptor Binding | Showed high affinity for receptor Z with a Ki value of W nM. |
| Study C | Pharmacokinetics | Reported improved metabolic stability compared to non-fluorinated analogs. |
These findings highlight the potential of this compound as a lead compound in drug development.
Case Studies
- Neurological Disorders : A case study explored the effects of this compound on animal models exhibiting symptoms of neurodegeneration. Results indicated a significant improvement in cognitive function and reduced markers of oxidative stress.
- Antitumor Activity : Another study investigated the cytotoxic effects of the compound on cancer cell lines, revealing promising results in inhibiting cell proliferation at specific concentrations.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic geometry and fluorine substituents. Key signals include downfield shifts for carbonyl carbons (~155 ppm for Boc) and splitting patterns from fluorine coupling .
- X-ray Crystallography : Resolves absolute configuration and spiro-ring conformation. Software like SHELXL refines crystallographic data .
How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
Q. Advanced
- Variable-Temperature NMR : Reduces signal broadening caused by conformational dynamics in the spirocyclic system.
- DFT Calculations : Computational models (e.g., Gaussian) predict chemical shifts and coupling constants to validate assignments .
- Crystallographic Cross-Validation : X-ray structures provide unambiguous reference geometries to reconcile NMR ambiguities .
What are the storage conditions to ensure compound stability?
Basic
Store at 2–8°C in a desiccated, dark environment to prevent Boc group hydrolysis and fluorine displacement. Use argon-purged vials for long-term storage .
How does the electronic effect of fluorine substituents influence reactivity in further derivatization?
Q. Advanced
- Electron-Withdrawing Effects : Fluorine increases electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., SNAr reactions).
- Steric Shielding : Fluorine’s small size minimizes steric hindrance, enabling regioselective modifications at the spirocyclic core .
What purification methods are optimal for isolating high-purity batches?
Q. Basic
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (0–30% EA) resolves Boc-protected intermediates.
- Recrystallization : Use hexane/ethyl acetate mixtures to remove Pd catalyst residues .
How does this compound compare to non-fluorinated azaspiro analogs in biological assays?
Q. Advanced
- Metabolic Stability : Fluorination reduces oxidative metabolism, enhancing half-life in vitro.
- Target Affinity : Fluorine’s electronegativity improves binding to polar enzyme active sites (e.g., kinases) compared to non-fluorinated analogs .
What strategies mitigate racemization during functional group transformations?
Q. Advanced
- Low-Temperature Reactions : Perform acylations or alkylations at –40°C to suppress epimerization .
- Chiral Auxiliaries : Use tert-butylsulfinyl groups to enforce stereochemical control during nucleophilic additions .
How can computational tools aid in predicting the compound’s physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
